2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide
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Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
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Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide (CAS Number: 1251566-49-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24ClN3O
- Molecular Weight : 409.9 g/mol
- Structure : The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted the synthesis of various thiazole compounds, including this one, demonstrating cytotoxic effects against different cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT116 (colon cancer) | 6.2 | Apoptosis induction |
Other Thiazoles | T47D (breast cancer) | 27.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. It was tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar thiazole derivatives have been reported to inhibit various kinases involved in cancer progression.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuropharmacological effects.
Case Studies
In clinical settings, derivatives of this compound have been evaluated for their therapeutic potential:
- A phase II clinical trial investigated the efficacy of thiazole derivatives in patients with advanced solid tumors. Results indicated a favorable response rate in a subset of patients.
- A comparative study showed that compounds with similar structures had enhanced bioavailability and reduced toxicity profiles compared to existing therapies.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-13-4-5-16(10-14(13)2)25-21(28)12-27-9-8-20-18(11-27)23(29)17-6-7-19(24)15(3)22(17)26-20/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOHVNLJBRGVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.